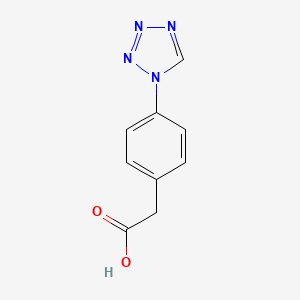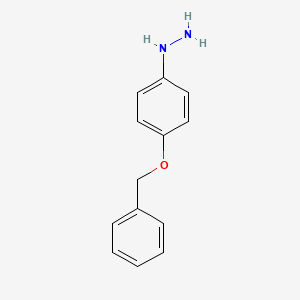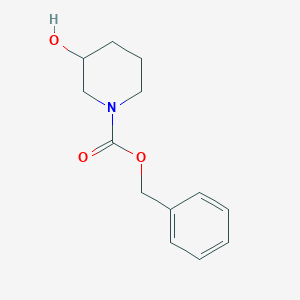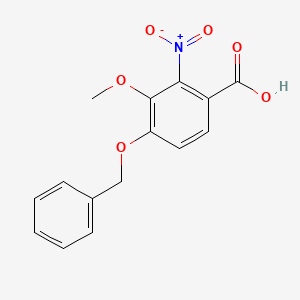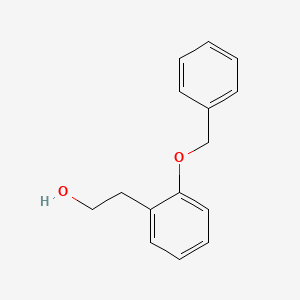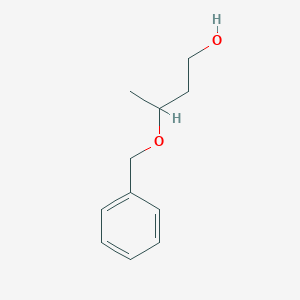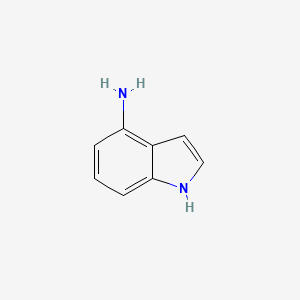
4-Aminoindole
Übersicht
Beschreibung
4-Aminoindole is an indole derivative. Its cytokinin activity has been assessed by tobacco pith callus bioassay .
Molecular Structure Analysis
The empirical formula of 4-Aminoindole is C8H8N2. It has a molecular weight of 132.16 . The SMILES string representation is Nc1cccc2[nH]ccc12 .Chemical Reactions Analysis
4-Aminoindole undergoes base hydrolysis in a pseudo-haloform reaction to give the carboxylic acid .Physical And Chemical Properties Analysis
4-Aminoindole is a solid at 20°C. It is light sensitive and air sensitive. It has a melting point of 106-109°C (lit.) and a predicted boiling point of 354.0±15.0°C. Its density is predicted to be 1.268±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives, including 4-Aminoindole, have been extensively researched for their potential anticancer activities . They have shown efficacy against diverse malignancies by targeting different biological receptors and enzymes .
Antioxidant Properties
Indoles have important antioxidant properties . The indole moiety is one of the most widespread heterocycles found in both natural products and biological systems .
Anti-inflammatory Activity
Indoles also possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs .
Antifungal Activity
Indoles have demonstrated antifungal properties . This suggests that they could be used in the development of new antifungal agents .
Anticholinesterase Properties
Indoles have shown anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Antibacterial Activity
Indoles have been found to have antibacterial properties . This suggests potential applications in the development of new antibacterial agents .
Wirkmechanismus
Target of Action
4-Aminoindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . It is known to interact with various biological targets, contributing to its diverse biological activities .
Mode of Action
The mode of action of 4-Aminoindole involves its interaction with its targets, leading to various changes in cellular processes. For instance, it has been reported that 4-Aminoindole can be incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This suggests that 4-Aminoindole may interfere with normal cellular processes, leading to altered cell function.
Biochemical Pathways
4-Aminoindole is involved in the tryptophan biosynthesis pathway . It is metabolized by an intracellular amidase, which liberates 4-aminoindole. This is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process highlights the importance of metabolic flux modulation in drug resistance .
Result of Action
The result of 4-Aminoindole’s action at the molecular and cellular level is the inhibition of normal cellular processes. For example, it has been shown to poison cellular metabolism by being incorporated into 4-amino-L-tryptophan . This can lead to altered cell function and potentially cell death.
Safety and Hazards
4-Aminoindole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Eigenschaften
IUPAC Name |
1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342629 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5192-23-4 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







